molecular formula C9H7BrClIO2 B12815327 Methyl 2-(bromomethyl)-3-chloro-5-iodobenzoate

Methyl 2-(bromomethyl)-3-chloro-5-iodobenzoate

Cat. No.: B12815327
M. Wt: 389.41 g/mol
InChI Key: OMRVHCXQDZJDQR-UHFFFAOYSA-N
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Description

Methyl 2-(bromomethyl)-3-chloro-5-iodobenzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of bromine, chlorine, and iodine atoms attached to a benzoate ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(bromomethyl)-3-chloro-5-iodobenzoate typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination of methyl 3-chloro-5-iodobenzoate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the formation of the desired bromomethyl derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(bromomethyl)-3-chloro-5-iodobenzoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: The iodine atom allows for Suzuki-Miyaura coupling reactions with boronic acids, leading to the formation of biaryl compounds.

    Reduction: The compound can be reduced to the corresponding methyl 3-chloro-5-iodobenzoate using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

    Nucleophilic Substitution: Formation of substituted benzoates.

    Coupling Reactions: Formation of biaryl compounds.

    Reduction: Formation of methyl 3-chloro-5-iodobenzoate.

Scientific Research Applications

Methyl 2-(bromomethyl)-3-chloro-5-iodobenzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of bioactive compounds and molecular probes for biological studies.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(bromomethyl)-3-chloro-5-iodobenzoate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the benzoate ring. In coupling reactions, the iodine atom facilitates the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling mechanisms.

Comparison with Similar Compounds

  • Methyl 2-(bromomethyl)benzoate
  • Methyl 3-chloro-5-iodobenzoate
  • Methyl 2-bromo-3-chlorobenzoate

Comparison: Methyl 2-(bromomethyl)-3-chloro-5-iodobenzoate is unique due to the presence of three different halogens on the benzoate ring, which imparts distinct reactivity and versatility in chemical transformations. Compared to similar compounds, it offers a broader range of synthetic applications and potential for creating diverse molecular structures.

Properties

Molecular Formula

C9H7BrClIO2

Molecular Weight

389.41 g/mol

IUPAC Name

methyl 2-(bromomethyl)-3-chloro-5-iodobenzoate

InChI

InChI=1S/C9H7BrClIO2/c1-14-9(13)6-2-5(12)3-8(11)7(6)4-10/h2-3H,4H2,1H3

InChI Key

OMRVHCXQDZJDQR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)I)Cl)CBr

Origin of Product

United States

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